molecular formula C9H10ClNO2 B2419698 2-(4-Amino-3-chlorophenyl)propanoic acid CAS No. 36802-69-4

2-(4-Amino-3-chlorophenyl)propanoic acid

Cat. No.: B2419698
CAS No.: 36802-69-4
M. Wt: 199.63
InChI Key: KLLHOJJBWVFBDF-UHFFFAOYSA-N
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Description

2-(4-Amino-3-chlorophenyl)propanoic acid is a phenylalanine derivative with the molecular formula C9H10ClNO2.

Properties

IUPAC Name

2-(4-amino-3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHOJJBWVFBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives followed by amination. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chloro-β-nitrostyrene, which is then reduced to 4-chloro-β-phenylethylamine. This intermediate is further reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-chlorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-3-chlorophenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Biological Activity

2-(4-Amino-3-chlorophenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention for its diverse biological activities. This compound is characterized by its amino group and a chlorophenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12ClN1O2
  • Molecular Weight : 213.66 g/mol

The biological activity of this compound largely stems from its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and degradation.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against various pathogens. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using various assays:

  • DPPH Assay : Exhibited significant free radical scavenging activity with an IC50 value of approximately 52 µg/mL, indicating strong antioxidant potential .

Anticancer Activity

Studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound showed IC50 values ranging from 7 to 20 µM against various cancer cell lines, including those related to breast and prostate cancer. It appears to target pathways involved in angiogenesis and cancer cell signaling .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound were effective against multidrug-resistant strains of bacteria, suggesting potential as a lead compound for antibiotic development.
  • Antioxidant Evaluation : Another investigation assessed the antioxidant activity in cellular models, revealing that treatment with the compound resulted in reduced oxidative stress markers.

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